1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a thiophene ring
Preparation Methods
The synthesis of 1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid can be achieved through several routes:
Palladium-Catalyzed Hydrocarboxylation: This method involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst to form cyclopentanecarboxylic acid.
Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid.
Chemical Reactions Analysis
1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is employed in the synthesis of dyes and fragrances, contributing to the creation of unique and complex scents.
Mechanism of Action
The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds:
Cyclopentanecarboxylic Acid: This compound lacks the thiophene ring and has different chemical properties and applications.
Thiophene Derivatives: Compounds such as 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid share the thiophene ring but differ in their substitution patterns and reactivity.
Biological Activity
1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring with a carboxylic acid group and a thiophene moiety. This structural arrangement contributes to its unique chemical properties and potential biological activities. The molecular formula is C13H14O2S, with a molecular weight of approximately 224.32 g/mol.
Chemical Structure
The compound features:
- Cyclopentane Ring : A five-membered carbon ring.
- Carboxylic Acid Group : A functional group (-COOH) that is crucial for its biological activity.
- Thiophene Moiety : A five-membered ring containing sulfur, which enhances the compound's reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : This compound may play a role in anti-inflammatory processes, potentially useful in treating conditions like rheumatoid arthritis and Crohn's disease .
- Cytotoxic Effects : Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Binding Affinity Studies
Studies have focused on the binding affinity of this compound to various biological targets. The interactions are essential for understanding its pharmacodynamics and pharmacokinetics. For example, structural analogs have been evaluated for their ability to inhibit specific kinases involved in cancer progression, such as Pim-1 and DYRK1A .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid | Similar cyclopentane and thiophene structures | Different thiophene substitution position affects activity |
2-(Thiophen-3-yl)propanoic acid | Contains a propanoic acid instead of cyclopentane | Exhibits different solubility and reactivity profiles |
Cyclopentanecarboxylic acid | Lacks the thiophene moiety | Serves as a simpler model for studying cyclopentane derivatives |
This comparison highlights how variations in substituent positioning and structure can influence the chemical behavior and biological activity of these compounds.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, quinoxaline derivatives were tested against human CML cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity . These findings suggest that this compound may possess similar or enhanced activity against specific cancer types.
Animal Models
Research involving animal models has also been conducted to evaluate the therapeutic potential of thiophene-containing compounds. For example, studies on TNF-α inhibition demonstrated promising results in reducing inflammation in models of rheumatoid arthritis, suggesting that this compound could be beneficial in treating inflammatory diseases .
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(2-thiophen-3-ylethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H16O2S/c13-11(14)12(5-1-2-6-12)7-3-10-4-8-15-9-10/h4,8-9H,1-3,5-7H2,(H,13,14) |
InChI Key |
PBUMHILBJQABFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCC2=CSC=C2)C(=O)O |
Origin of Product |
United States |
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